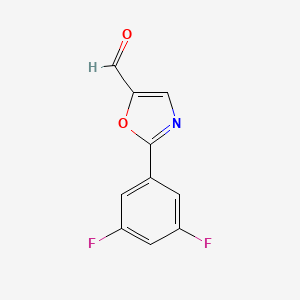
2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde typically involves the reaction of 3,5-difluoroaniline with glyoxylic acid in the presence of a dehydrating agent to form the oxazole ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Material Science: It is employed in the development of novel materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
2-(3,5-Difluorophenyl)oxazole-5-carbaldehyde can be compared with other oxazole derivatives, such as:
2-Phenyl-5-oxazolecarbaldehyde: Similar structure but lacks the fluorine atoms, leading to different reactivity and biological activity.
2-(3,5-Dichlorophenyl)oxazole-5-carbaldehyde: Contains chlorine atoms instead of fluorine, resulting in different chemical properties and applications.
The presence of fluorine atoms in this compound enhances its stability and reactivity, making it unique among similar compounds .
Properties
Molecular Formula |
C10H5F2NO2 |
|---|---|
Molecular Weight |
209.15 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C10H5F2NO2/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-14)15-10/h1-5H |
InChI Key |
QMXSXHRPMOKOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















